molecular formula C8H7N3O3 B12876260 2-(Aminomethyl)-7-nitrobenzo[d]oxazole

2-(Aminomethyl)-7-nitrobenzo[d]oxazole

Cat. No.: B12876260
M. Wt: 193.16 g/mol
InChI Key: RTDFAOBNQDGHSL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

2-(Aminomethyl)-7-nitrobenzo[d]oxazole is a heterocyclic organic compound belonging to the benzoxazole family. Its systematic IUPAC name, derived from its molecular structure, is 2-(aminomethyl)-7-nitrobenzo[d]oxazole . The compound features a benzoxazole core—a benzene ring fused to an oxazole moiety—with two key substituents: a nitro group (-NO₂) at the 7-position and an aminomethyl group (-CH₂NH₂) at the 2-position.

The molecular formula of the compound is C₈H₇N₃O₃ , corresponding to a molecular weight of 193.16 g/mol . Its SMILES notation, O=N+[O-] , provides a detailed representation of the connectivity and functional groups. Structurally, the benzoxazole system consists of a benzene ring fused to an oxazole ring (comprising one oxygen and one nitrogen atom). The nitro group at position 7 introduces strong electron-withdrawing characteristics, while the aminomethyl group at position 2 contributes electron-donating properties, creating a push-pull electronic configuration.

Property Value
CAS Number 1368612-04-7
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
SMILES O=N+[O-]

Historical Development in Heterocyclic Chemistry

Benzoxazoles emerged as a significant class of heterocyclic compounds in the late 19th century, with early syntheses focusing on their utility in dyestuffs and pharmaceuticals. The introduction of nitro groups into benzoxazole systems gained traction in the mid-20th century, driven by their potential in optoelectronics and medicinal chemistry. For instance, nitro-substituted benzothiazoles, such as 2-amino-6-nitrobenzothiazole, were explored for their role in dye production and analytical chemistry. These studies laid the groundwork for functionalizing benzoxazoles with nitro and amino groups.

The specific synthesis of 2-(aminomethyl)-7-nitrobenzo[d]oxazole reflects advancements in regioselective nitration and aminomethylation techniques developed in the 21st century. Modern methods, such as transition-metal-catalyzed cross-coupling reactions, enabled precise substitution patterns critical for applications in fluorescence and materials science. Compared to earlier benzoxazole derivatives, this compound’s dual functionalization (nitro and aminomethyl) represents a strategic design to balance electronic and steric effects.

Position within Benzoxazole Derivative Classifications

Benzoxazole derivatives are classified based on substituent type, position, and electronic properties. 2-(Aminomethyl)-7-nitrobenzo[d]oxazole occupies a unique niche within this taxonomy:

  • Nitro-Substituted Benzoxazoles : The nitro group at position 7 places it among electron-deficient benzoxazoles, which are often used as fluorescent probes or electron-accepting moieties in push-pull systems.
  • Aminoalkyl-Functionalized Derivatives : The aminomethyl group at position 2 aligns it with aminoalkyl-substituted benzoxazoles, which are valued for their solubility and reactivity in polymer chemistry.
  • Heteroatom-Rich Systems : With three nitrogen atoms and two oxygen atoms, this compound exemplifies heteroatom-rich benzoxazoles, which exhibit enhanced binding affinities in biological systems.

Compared to simpler analogs like 2-amino-5-nitrobenzoxazole (CAS 64037-16-7), the aminomethyl group in 2-(aminomethyl)-7-nitrobenzo[d]oxazole introduces greater conformational flexibility, enabling interactions with biological targets or polymeric matrices. Its structural features position it as a candidate for advanced applications in optoelectronics, sensors, and pharmaceutical intermediates.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

(7-nitro-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C8H7N3O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H,4,9H2

InChI Key

RTDFAOBNQDGHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)CN

Origin of Product

United States

Preparation Methods

Reaction of 2-Nitrobenzaldehyde Derivatives with Amines

A common synthetic route involves the condensation of 2-nitrobenzaldehyde derivatives with primary amines, followed by cyclization to form the benzoxazole ring. This method typically uses solvents such as ethanol or methanol and may require catalysts or mild heating to promote ring closure.

  • Mechanism: The aldehyde group reacts with the amine to form an imine intermediate, which undergoes intramolecular cyclization facilitated by the adjacent hydroxyl or amino group, yielding the benzoxazole core.
  • Reaction conditions: Moderate temperatures (room temperature to reflux), sometimes with acid or base catalysts.
  • Advantages: Straightforward, uses commercially available reagents, and allows for functional group tolerance.
  • Limitations: May require purification steps to remove side products and unreacted starting materials.

Use of Electrophilic Cyanating Agents and Lewis Acids

A more advanced approach reported involves the reaction of o-aminophenols with electrophilic cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of Lewis acids like boron trifluoride etherate (BF3·Et2O). This method enables the formation of 2-aminobenzoxazoles, which can be further functionalized.

  • Procedure:
    • Dissolve o-aminophenol and NCTS in 1,4-dioxane.
    • Add BF3·Et2O dropwise.
    • Reflux overnight (24–30 hours).
    • Quench with saturated sodium bicarbonate, extract, dry, and purify by chromatography.
  • Yields: Good to excellent yields reported.
  • Benefits: Nonhazardous reagents, operational simplicity, and broad substrate scope.
  • Example spectral data: For benzo[d]oxazol-2-amine, 1H NMR and 13C NMR data confirm structure integrity.

One-Pot Synthesis Using Orthocarbonates or Diaryloxymethane Compounds

A patented method describes a versatile one-pot synthesis of substituted 2-aminobenzoxazoles, including 2-(aminomethyl)-7-nitrobenzo[d]oxazole, by reacting 2-aminophenols with amines in the presence of tetraalkyl or tetraaryl orthocarbonates or 1,1-dichlorodiaryloxymethane compounds.

  • Key reagents: Tetramethyl orthocarbonate or tetraethyl orthocarbonate, 2-aminophenol, amine, base (e.g., acetic acid), and solvents such as chloroform, methanol, or ethanol.
  • Reaction conditions: Typically room temperature to 80 °C, sometimes in sealed tubes for volatile amines.
  • Advantages: Mild conditions, commercially available reagents, clean reaction profiles, and easy purification (often simple recrystallization).
  • By-products: Relatively benign compared to older methods.
  • Scalability: Suitable for industrial scale-up.

Smiles Rearrangement Approach

Another innovative method involves the Smiles rearrangement of benzoxazole-2-thiol activated with chloroacetyl chloride, followed by reaction with amines to yield N-substituted 2-aminobenzoxazoles.

  • Process:
    • Activation of benzoxazole-2-thiol with chloroacetyl chloride.
    • Reaction with amines under optimized base and amine equivalents.
  • Optimization: Excess base leads to disulfide by-products; using 2 equivalents of amine and base favors desired product formation.
  • Mechanistic insight: Radical scavengers suppress disulfide formation, indicating a radical pathway for side products.
  • Benefits: Metal-free, short reaction times, wide amine scope, and good yields.

Metal-Free C–O Bond Cleavage Strategy

A recent metal-free method involves the cyclization of substituted 2-oxo-2-phenylethyl acetate with amines, enabling the synthesis of substituted oxazoles, including benzoxazole derivatives.

  • Highlights:
    • Uses ester substrates and alkyl amines.
    • One-pot reaction with chemoselective C–O bond cleavage and C–N, C–O bond formation.
    • Environmentally benign and broad substrate scope.
  • Yields: Moderate to good yields reported.
  • Significance: Avoids metal catalysts, reducing environmental impact.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Cyclization of 2-nitrobenzaldehyde + amine 2-nitrobenzaldehyde, primary amine, EtOH/MeOH, mild heating Moderate to high Simple, accessible reagents May require purification
Electrophilic cyanation (NCTS + BF3·Et2O) o-Aminophenol, NCTS, BF3·Et2O, 1,4-dioxane, reflux overnight Good to excellent Nonhazardous, broad substrate scope Longer reaction time
One-pot orthocarbonate method 2-aminophenol, amine, tetramethyl orthocarbonate, acetic acid, chloroform, 60–80 °C High Mild, clean, scalable Requires specific reagents
Smiles rearrangement Benzoxazole-2-thiol, chloroacetyl chloride, amine, base Good Metal-free, short time, wide amine scope Radical side products possible
Metal-free C–O bond cleavage 2-oxo-2-phenylethyl acetate, amines, one-pot, no metal catalyst Moderate to good Environmentally friendly, broad scope Newer method, substrate-specific

Research Findings and Notes

  • The electrophilic cyanation method using NCTS and BF3·Et2O is notable for its operational simplicity and use of nonhazardous reagents, making it attractive for laboratory and industrial synthesis.
  • The one-pot orthocarbonate method offers a clean and scalable route with mild conditions, suitable for sensitive functional groups such as esters.
  • Smiles rearrangement provides a metal-free alternative with a broad amine scope but requires careful control of reaction conditions to minimize disulfide by-products.
  • Metal-free C–O bond cleavage strategies represent an emerging green chemistry approach, expanding substrate scope and avoiding metal contamination.
  • The choice of method depends on factors such as substrate availability, desired scale, functional group tolerance, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .

Comparison with Similar Compounds

2-Aminobenzothiazole (C₇H₆N₂S)

  • Structure: Benzothiazole core with an amino group at the 2-position.
  • Key Differences : Replacing sulfur (in benzothiazole) with oxygen (in benzooxazole) reduces molecular weight and alters electronegativity, affecting hydrogen-bonding capacity and metabolic stability.
  • Applications : Used in corrosion inhibitors and antiviral agents. The sulfur atom enhances lipophilicity compared to the oxygenated target compound .

Nitrobenzooxadiazoles (e.g., Compound 145–147 in )

  • Structure : Benzo[c][1,2,5]oxadiazole (benzofurazan) with nitro and amine substituents.
  • Key Differences: The oxadiazole ring introduces an additional oxygen atom, increasing polarity. For example, Compound 145 (C₁₇H₁₄ClN₇O₂) features a pyrimidine-linked aminobenzofurazan, enabling kinase inhibition .
  • Synthetic Methods : Similar to the target compound, these derivatives are synthesized via nucleophilic substitution (e.g., reacting amines with chlorinated benzofurazan), with yields ranging from 49% to 86% depending on steric and electronic factors .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
2-(Aminomethyl)-7-nitrobenzo[d]oxazole 209.16 Nitro, Aminomethyl Moderate (polar solvents)
2-Aminobenzothiazole 150.20 Amino, Thiazole Low (nonpolar solvents)
Compound 145 () 403.80 Pyrimidine, Benzofurazan Low (due to aromaticity)

Notes:

  • The aminomethyl group in the target compound improves aqueous solubility compared to unsubstituted nitrobenzoazoles.
  • Nitro groups in all analogues contribute to electron-deficient aromatic systems, enhancing reactivity in electrophilic substitutions .

Q & A

Q. Table 1: Comparison of DFT Functionals for ESIPT Studies

Functional Emission Energy Accuracy CT Character Handling
B3LYPHigh (±10 nm)Moderate
PBE0HighModerate
CAM-B3LYPLow (Overestimates)High
M06-2XLow (Overestimates)Poor

Q. Table 2: Synthetic Routes and Yields

Method Catalyst Yield (%) Reference
Aldehyde CondensationPCl₃72–85
AcylaminoacylationAlCl₃65–78

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